Methyl elaidate

Catalog No.
S629193
CAS No.
1937-62-8
M.F
C19H36O2
M. Wt
296.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl elaidate

CAS Number

1937-62-8

Product Name

Methyl elaidate

IUPAC Name

methyl (E)-octadec-9-enoate

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+

InChI Key

QYDYPVFESGNLHU-ZHACJKMWSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC

Synonyms

9(E)-Octadecenoic Acid Methyl Ester; Methyl 9(E)-Octadecenoate; Methyl Elaidate; Methyl trans-9-Octadecenoate; trans-Oleic Acid Methyl Ester

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OC

Reference standards and controls:

Methyl elaidate, also known as methyl trans-9-octadecenoate or trans-9-octadecenoic acid methyl ester, is a biochemical reagent []. It serves as a reference standard and control in various research areas related to lipids and fatty acids.

  • Researchers use it to calibrate instruments like gas chromatography (GC) for the analysis of complex fatty acid mixtures [].
  • Due to its high purity, it allows for accurate identification and quantification of other fatty acid methyl esters present in biological samples [].

Substrate for enzyme studies:

Methyl elaidate acts as a substrate for specific enzymes involved in fatty acid metabolism. By studying how enzymes interact with this compound, researchers gain insights into the mechanisms and regulation of these processes [].

For example, it can be used to investigate the activity of lipases, enzymes that break down fats, and phospholipase A2, an enzyme involved in inflammation [].

Research into lipid-related diseases:

Due to its structural similarity to naturally occurring fatty acids, methyl elaidate can be used to model the effects of specific fatty acids on various biological systems. This information can be valuable in understanding the development and progression of lipid-related diseases such as atherosclerosis, diabetes, and obesity [].

Other applications:

Methyl elaidate may also find applications in other research areas, such as:

  • Studying the self-assembly of lipids and formation of membranes [].
  • Investigating the interaction of lipids with other biomolecules like proteins and drugs [].

Methyl elaidate, also known as methyl trans-9-octadecenoate, is a fatty acid methyl ester with the molecular formula C19H36O2C_{19}H_{36}O_{2} and a molecular weight of approximately 296.4879 g/mol. It is derived from elaidic acid, which is the trans isomer of oleic acid. Methyl elaidate is primarily found in various natural sources, including certain fungi and coniferous trees, such as Ganoderma carnosum and Abies spectabilis . The compound is characterized by its long hydrocarbon chain and a double bond in the trans configuration, which influences its physical and chemical properties.

Typical of fatty acid esters. Notably, it undergoes hydrogenation to form methyl stearate, where the double bond is reduced . Additionally, methyl elaidate can be subjected to autoxidation reactions, particularly under light exposure, leading to the formation of hydroperoxides and other oxidation products . The reaction thermochemistry data indicates that the enthalpy change for hydrogenation is approximately 118.4±0.63-118.4\pm 0.63 kJ/mol .

Methyl elaidate can be synthesized through several methods:

  • Transesterification: This method involves reacting elaidic acid with methanol in the presence of a catalyst (such as sodium hydroxide or sulfuric acid) to yield methyl elaidate and glycerol.
  • Hydrogenation of Methyl Oleate: Methyl oleate can be selectively hydrogenated using catalysts like palladium or platinum to produce methyl elaidate .
  • Direct Esterification: The direct reaction of oleic acid with methanol under acidic conditions can also yield methyl elaidate, although this method may produce a mixture of isomers.

Methyl elaidate finds applications in various fields:

  • Food Industry: As a flavoring agent or emulsifier due to its fatty acid composition.
  • Cosmetics: Used in formulations for skin care products for its emollient properties.
  • Biotechnology: Investigated for potential uses in biodiesel production due to its ester nature.

Interaction studies involving methyl elaidate primarily focus on its behavior during oxidation processes and its interactions with other lipids. Research has shown that methyl elaidate can undergo photo-oxidation when exposed to light, leading to changes in its chemical structure and potential loss of functionality . Further studies are required to understand how it interacts with biological membranes and other lipid components in cellular systems.

Methyl elaidate shares structural similarities with several other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Characteristics
Methyl OleateCis IsomerCommonly found in olive oil; has different melting point and stability compared to methyl elaidate.
Methyl StearateSaturated EsterMore stable than methyl elaidate; does not contain a double bond.
Methyl LinoleatePolyunsaturated EsterContains two double bonds; exhibits different reactivity compared to the single double bond in methyl elaidate.
Methyl ErucateUnsaturated EsterSimilar chain length but differs in double bond position; impacts physical properties and reactivity.

Methyl elaidate's unique trans configuration distinguishes it from these compounds, affecting its melting point, stability, and reactivity profile in various chemical and biological contexts .

Physical Description

NKRA; Liquid
Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS]

XLogP3

7.6

Hydrogen Bond Acceptor Count

2

Exact Mass

296.271530387 g/mol

Monoisotopic Mass

296.271530387 g/mol

Heavy Atom Count

21

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

UNII

625736WPN1

Other CAS

1937-62-8
2462-84-2

Wikipedia

Methyl elaidate

Use Classification

EPA Safer Chemical Functional Use Classes -> Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fragrance Ingredients

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Petroleum Refineries
Pharmaceutical and Medicine Manufacturing
Textiles, apparel, and leather manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Services
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Paint and Coating Manufacturing
9-Octadecenoic acid, methyl ester, (9E)-: INACTIVE
9-Octadecenoic acid, methyl ester: ACTIVE
Fatty acids, C16-18 and C18-unsatd., Me esters: ACTIVE

Dates

Modify: 2023-08-15
1. M. Abbey and P. Nestel “Plasma cholesteryl ester transfer protein activity is increased when trans-elaidic acid is substituted for cis-oleic acid in the diet”Atherosclerosis, Vol. 106(1) pp. 99-107, 19942. M. Ruth et al. “Vaccenic and Elaidic Acid Modify Plasma and Splenocyte Membrane Phospholipids and Mitogen-Stimulated Cytokine Production inObese Insulin Resistant JCR: LA-cp Rats” Nutrients, Vol. 2 pp. 181-197, 20103. P. Nestel et al. “Plasma lipoprotein lipid and Lp[a] changes with substitution of elaidic acid for oleic acid in the diet” Journal of Lipid Research, Vol. 33pp. 1029-1036, 19924. M. Williams et al. “Risk of Preeclampsia in Relation to Elaidic Acid (Trans Fatty Acid) in Maternal Erythrocytes” Gynecologic and ObstetricInvestigation, Vol. 46(2), 1998

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